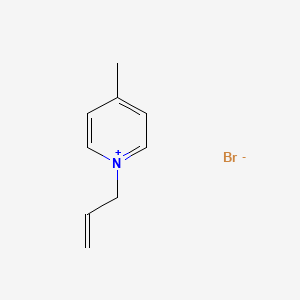![molecular formula C8H9NOS B13901243 Ethanone, 1-[6-(methylthio)-3-pyridinyl]- CAS No. 828276-48-8](/img/structure/B13901243.png)
Ethanone, 1-[6-(methylthio)-3-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[6-(methylthio)-3-pyridinyl]- is an organic compound with the molecular formula C15H15NOS. It is known for its unique structure, which includes a pyridine ring substituted with a methylthio group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- involves several steps. One common method includes the reaction of 4-(methylthio)benzyl chloride with an alkali metal cyanide to form 4-(methylthio)phenylacetonitrile. This intermediate is then condensed with a 6-methylnicotinic ester to yield 3-2-(4-methylthio)phenyl)-2-cyanoacetylpyridine. Subsequent hydrolysis and decarboxylation under acidic conditions produce 3-2-(4-methylthio)phenyl)acetylpyridine, which is finally oxidized to form the target compound .
Industrial Production Methods
Industrial production of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[6-(methylthio)-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
Applications De Recherche Scientifique
Ethanone, 1-[6-(methylthio)-3-pyridinyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly COX-2 inhibitors.
Industry: Utilized in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to various biological effects. For example, as an intermediate in the synthesis of COX-2 inhibitors, it plays a role in reducing inflammation by blocking the cyclooxygenase-2 enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Methylpyridin-3-yl)-2-(4-methylthio)phenyl)ethanone
- 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone
Uniqueness
Ethanone, 1-[6-(methylthio)-3-pyridinyl]- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various pharmaceuticals sets it apart from other similar compounds .
Propriétés
Numéro CAS |
828276-48-8 |
|---|---|
Formule moléculaire |
C8H9NOS |
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
1-(6-methylsulfanylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H9NOS/c1-6(10)7-3-4-8(11-2)9-5-7/h3-5H,1-2H3 |
Clé InChI |
LNQOQKWARJEFRS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)


![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)
